2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate

Description

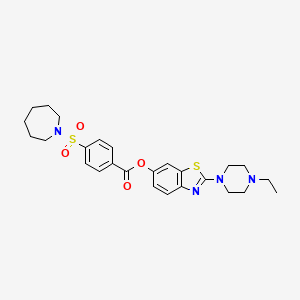

The compound 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate features a benzothiazole core substituted at position 6 with a benzoate ester. The benzoate moiety carries a 4-(azepane-1-sulfonyl) group, while the benzothiazole is functionalized with a 4-ethylpiperazine ring at position 2. This structure combines electron-withdrawing (sulfonyl) and electron-donating (piperazine) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(azepan-1-ylsulfonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S2/c1-2-28-15-17-29(18-16-28)26-27-23-12-9-21(19-24(23)35-26)34-25(31)20-7-10-22(11-8-20)36(32,33)30-13-5-3-4-6-14-30/h7-12,19H,2-6,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBCLJMKENCMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through cyclization reactions involving sulfur and other reagents.

Introduction of the Piperazine Group: The piperazine derivative can be introduced through nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

Esterification: The final step may involve esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or benzothiazole rings.

Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate may have several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

Biology: Study of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: Use in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Benzoate Derivatives ( and )

Compounds such as Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2, similarity score 0.96) and Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6, similarity score 1.00) share the piperazine-benzoate motif with the target compound but lack the benzothiazole and azepane sulfonyl groups . Key differences include:

- Molecular Weight : The azepane sulfonyl group increases the target’s molecular weight (~617 g/mol estimated) compared to simpler analogs (e.g., 535.63 g/mol for BA90939 in ) .

Table 1: Piperazine-Based Analog Comparison

Sulfonyl and Heterocyclic Modifications ()

The compound BA90939 (941890-54-6) features a benzothiazole linked to a 4-(tetrahydroisoquinoline-2-sulfonyl)benzoate, differing from the target’s azepane sulfonyl and ethylpiperazine groups . Key contrasts:

- Sulfonyl Group: Azepane (7-membered ring) vs. tetrahydroisoquinoline (bicyclic) sulfonyl. Azepane’s flexibility may enhance conformational adaptability in binding pockets.

- Heterocycle : Morpholine (BA90939) vs. ethylpiperazine (target). Ethylpiperazine’s basic nitrogen may improve solubility in acidic environments.

Table 2: Sulfonyl and Heterocyclic Comparisons

Reactivity and Stability ()

While the target compound’s ester group is analogous to ethyl 4-(dimethylamino)benzoate (), the sulfonyl group (electron-withdrawing) may reduce ester hydrolysis rates compared to electron-donating dimethylamino analogs. This could enhance metabolic stability in vivo .

Structural Similarity Scores ()

The closest analogs from , such as Ethyl 4-(4-methylpiperazin-1-yl)benzoate , achieve high similarity scores (1.00) due to shared piperazine-benzoate motifs. However, the target’s benzothiazole and azepane sulfonyl groups reduce similarity, highlighting its uniqueness .

Research Implications

- Drug Design : The ethylpiperazine and azepane sulfonyl groups may optimize receptor binding and pharmacokinetics compared to methylpiperazine or smaller sulfonamides.

- Synthetic Challenges : The azepane sulfonyl group’s steric demands could complicate synthesis, necessitating tailored crystallization methods (e.g., SHELX refinement for structural validation) .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate is a member of the benzothiazole derivative family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. The mechanism primarily involves the inhibition of specific enzymes associated with cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study: Inhibition of CDKs

A study demonstrated that a related benzothiazole derivative inhibited CDK2 with an IC50 value in the low micromolar range, leading to apoptosis in cancer cell lines . This suggests that this compound may have similar effects.

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties . The compound's structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Research Findings

In vitro studies revealed that related compounds exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of the bacterial cell wall synthesis or inhibition of protein synthesis .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

By reducing the production of pro-inflammatory mediators such as prostaglandins, this compound could potentially alleviate symptoms associated with inflammatory diseases.

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Benzothiazole Ring : This is typically achieved through cyclization reactions involving 2-amino thiophenol.

- Piperazine Introduction : The piperazine moiety is introduced via nucleophilic substitution.

- Sulfonylation : The final step involves attaching the azepane sulfonyl group through a sulfonation reaction.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 5 | CDK Inhibition |

| Compound B | Antimicrobial | 10 | Cell Wall Disruption |

| Compound C | Anti-inflammatory | 15 | COX Inhibition |

This table highlights how variations in structure can influence biological activity and potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.